![molecular formula C11H12O4S B12610458 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid CAS No. 881688-69-3](/img/structure/B12610458.png)
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a 2-oxobutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid typically involves the reaction of 3-methoxybenzenethiol with a suitable α-keto acid derivative. One common method is the nucleophilic substitution reaction where 3-methoxybenzenethiol reacts with an α-halo acid derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxobutanoic acid moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methoxyphenyl)sulfanyl]acetic acid
- 2,3-Bis-acetylsulfanylsuccinic acid
- 2,3-Bis(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
3-[(3-Methoxyphenyl)sulfanyl]-2-oxobutanoic acid is unique due to the presence of both a methoxyphenyl group and a sulfanyl group attached to a 2-oxobutanoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Properties
CAS No. |
881688-69-3 |
|---|---|
Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)sulfanyl-2-oxobutanoic acid |
InChI |
InChI=1S/C11H12O4S/c1-7(10(12)11(13)14)16-9-5-3-4-8(6-9)15-2/h3-7H,1-2H3,(H,13,14) |
InChI Key |
VKLORHYRGDAUMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C(=O)O)SC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


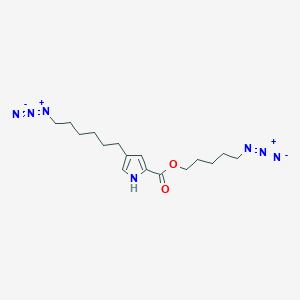
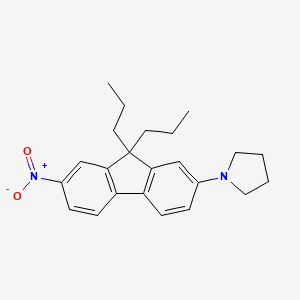
![2,2-Bis({[tert-butyl(dimethyl)silyl]oxy}methyl)butane-1,4-diol](/img/structure/B12610393.png)
![N-[2-(Acetyloxy)ethyl]-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B12610397.png)
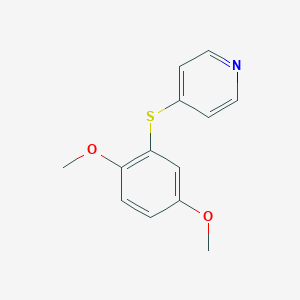
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
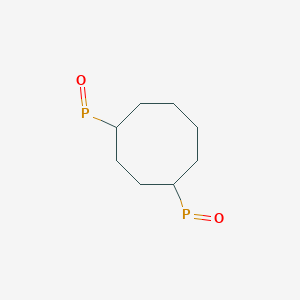
![N-[2-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethyl]thiourea](/img/structure/B12610431.png)
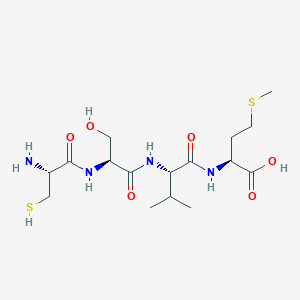
![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
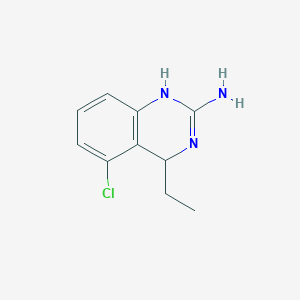
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)
